molecular formula C21H21NO4 B12872070 Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B12872070
M. Wt: 351.4 g/mol
InChI Key: RLUFZIIPMUJZAC-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is an organic compound that belongs to the isoquinoline family This compound is characterized by its complex structure, which includes an ethoxy group, a methyl group, and a phenoxy group attached to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethoxy-1-methyl-7-phenoxyisoquinoline with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
  • Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
  • 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid ethyl ester

Uniqueness

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .

Biological Activity

Ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of hypoxia-inducible factors (HIF) and related therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound belongs to the isoquinoline family, characterized by a phenoxy group and an ethoxy substituent. Its molecular formula is C_19H_21NO_4, which can be broken down into its constituent parts:

Component Description
Isoquinoline Core Provides a scaffold for biological activity
Ethoxy Group Enhances solubility and bioavailability
Phenoxy Group Potentially contributes to receptor interactions

1. Hypoxia-Inducible Factor (HIF) Modulation

Research indicates that compounds similar to this compound can selectively inhibit prolyl hydroxylase domain (PHD) enzymes, which are crucial in HIF regulation. Inhibition of these enzymes leads to increased HIF levels, promoting angiogenesis and erythropoiesis under hypoxic conditions .

2. Anti-Fibrotic Effects

A study highlighted the anti-fibrotic properties of isoquinoline derivatives, showing that they could reduce collagen production in lung fibroblasts stimulated by TGF-β. This suggests that this compound may also exhibit similar properties, potentially useful in treating pulmonary fibrosis or other fibrotic diseases .

Case Study: HIF Modulation in Ischemic Conditions

In a controlled study involving ischemic models, compounds that modulate HIF activity were found to significantly improve tissue recovery and reduce cell death. The mechanism involved enhanced angiogenesis and improved oxygen delivery to tissues . Although specific data on this compound is not yet available, its structural similarity to other known HIF modulators suggests it may have comparable effects.

Research Findings on Fibrosis

A recent publication detailed the effects of various isoquinoline compounds on lung fibroblast proliferation and collagen synthesis. The results indicated that these compounds could inhibit TGF-β signaling pathways effectively, thereby reducing fibrosis markers such as hydroxyproline content in lung tissues . This reinforces the hypothesis that this compound may also possess anti-fibrotic properties.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-ethoxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C21H21NO4/c1-4-24-20-17-12-11-16(26-15-9-7-6-8-10-15)13-18(17)14(3)22-19(20)21(23)25-5-2/h6-13H,4-5H2,1-3H3

InChI Key

RLUFZIIPMUJZAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC(=CC2=C(N=C1C(=O)OCC)C)OC3=CC=CC=C3

Origin of Product

United States

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